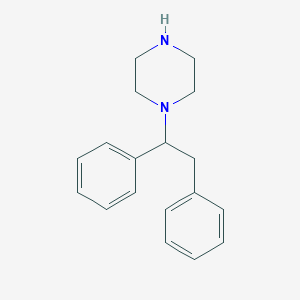

1-(1,2-Diphenylethyl)piperazine

Description

Structure

2D Structure

Properties

CAS No. |

88144-93-8 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1-(1,2-diphenylethyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)20-13-11-19-12-14-20/h1-10,18-19H,11-15H2 |

InChI Key |

NIBIYLDNVMUKNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to the 1-(1,2-Diphenylethyl)piperazine Core

The synthesis of the this compound scaffold can be achieved through several established chemical pathways. These methods primarily involve the formation of the piperazine (B1678402) ring through nucleophilic substitution or condensation reactions.

Nucleophilic Substitution Approaches

A primary method for synthesizing the this compound core involves nucleophilic substitution. One such approach utilizes N,N-bis(2-chloroethyl)-1,2-diphenylethylamine as a key intermediate. nih.gov In this method, the nitrogen atom of the 1,2-diphenylethylamine (B1359920) moiety is first alkylated with two 2-chloroethyl groups. This intermediate then undergoes an intramolecular cyclization, where the nitrogen atom acts as a nucleophile, displacing the chloride ions to form the piperazine ring.

Alternatively, the reaction of 1,2-diphenylethylamine with pre-formed N-substituted 2,2'-dichlorodiethylamine can also yield the desired piperazine derivative. nih.gov This approach allows for the direct introduction of a substituent on the second nitrogen of the piperazine ring during the initial synthesis.

Condensation Reaction Mechanisms

Condensation reactions provide another viable route to the this compound core. A common strategy involves the reaction of 1,2-diphenylethylamine with a suitable dielectrophile, such as a dihaloalkane or a diol that has been activated for substitution. For instance, the reaction between 1,2-diphenylethylamine and an N-substituted bis(2-haloethyl)amine is a form of condensation reaction leading to the formation of the piperazine ring. nih.gov

The mechanism of this condensation typically proceeds through a sequential nucleophilic substitution. The primary amine of 1,2-diphenylethylamine attacks one of the electrophilic carbons of the bis(2-haloethyl)amine, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the secondary amine attacks the remaining electrophilic carbon, resulting in the closure of the piperazine ring and the elimination of a small molecule, such as a hydrogen halide.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is a key area of research, allowing for the exploration of structure-activity relationships. These derivatives are typically prepared by reacting the parent this compound with various electrophiles.

A common method is the N-alkylation of the unsubstituted piperazine nitrogen. nih.gov This can be achieved by treating this compound with a range of alkyl halides, such as alkyl bromides or chlorides, in the presence of a base to neutralize the resulting hydrohalic acid. Another approach involves reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent.

The table below summarizes a selection of N-substituted this compound derivatives that have been synthesized for research purposes.

| Substituent | Reagents and Conditions | Reference |

| Cyclohexyl | Reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with cyclohexylamine | nih.gov |

| Methyl | Alkylation of this compound with a methylating agent | nih.gov |

| Various Alkyls | Alkylation of this compound with corresponding alkyl halides | nih.gov |

Preparation of Structurally Related Analogs for Research Purposes

The preparation of structurally related analogs of this compound is crucial for understanding the impact of different structural features on the compound's properties. This research often involves modifications to both the 1,2-diphenylethyl moiety and the piperazine ring.

For instance, the synthesis of analogs with substituents on the phenyl rings of the diphenylethyl group has been explored. nih.gov These modifications can alter the electronic and steric properties of the molecule. The introduction of hydroxyl groups, for example, has been a focus of investigation. nih.gov

Furthermore, analogs where the piperazine ring is replaced by other cyclic amines, such as piperidine (B6355638) or pyrrolidine, have been synthesized to study the role of the second nitrogen atom and the ring size on the compound's activity.

The following table presents examples of structurally related analogs that have been prepared for research, highlighting the modifications made to the parent structure.

| Analog Type | Structural Modification | Research Purpose | Reference |

| Phenyl-substituted | Introduction of a hydroxyl group on one of the phenyl rings | To investigate the influence of polar substituents on analgesic activity | nih.gov |

| Cycloalkyl-piperazine | Replacement of an N-alkyl group with a cycloalkyl group (e.g., cyclopentyl, cyclohexyl) | To study the effect of bulky, non-polar groups on analgesic activity | nih.govacs.org |

Stereochemical Considerations and Synthesis of Enantiomers

Enantioselective Synthesis Strategies for Chiral Analogs

Enantioselective synthesis, or asymmetric synthesis, aims to produce a single enantiomer of a chiral molecule, bypassing the need for resolving a racemic mixture. Several strategies have been developed for the synthesis of chiral piperazine (B1678402) analogs, which can be adapted for derivatives of 1-(1,2-diphenylethyl)piperazine. These methods often employ chiral catalysts, auxiliaries, or starting materials derived from the chiral pool.

One prominent approach involves the asymmetric hydrogenation of prochiral precursors. For instance, pyrazin-2-ols can undergo palladium-catalyzed asymmetric hydrogenation to yield chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities rsc.org. These intermediates can then be converted into the desired chiral piperazines. Similarly, rhodium-catalyzed hydrogenation of 3-alkylidene-2,5-ketopiperazines provides an efficient route to chiral 2,5-ketopiperazine derivatives with up to 99.9% enantiomeric excess (ee) nih.gov.

Another strategy is the asymmetric lithiation-substitution of a piperazine ring. This method involves the deprotonation of an N-Boc protected piperazine using a complex of s-butyllithium (s-BuLi) and a chiral ligand, such as (-)-sparteine (B7772259), followed by trapping the resulting lithiated intermediate with an electrophile acs.org. This approach allows for the direct functionalization of the piperazine core to create enantiopure α-substituted derivatives acs.org.

The use of chiral building blocks from the natural chiral pool is a well-established method. Starting from proteinogenic amino acids like (S)-serine or other chiral molecules such as (R)-phenylglycinol, complex chiral piperazine derivatives can be synthesized through multi-step sequences rsc.orgnih.gov. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(−)-phenylglycinol as a chiral auxiliary rsc.org.

Modern catalytic methods also provide powerful tools for enantioselective synthesis. The Buchwald-Hartwig C-N cross-coupling reaction , when applied to a pure enantiomer of a chiral alkylpiperazine, can be used to introduce aryl substituents while retaining the stereochemical integrity of the chiral center nih.gov. Furthermore, highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions have been employed as a key step in the modular synthesis of 2,6-disubstituted piperazines rsc.org.

Table 1: Overview of Enantioselective Synthesis Strategies for Chiral Piperazine Analogs

| Strategy | Description | Key Reagents/Catalysts | Typical Intermediate/Product | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral double bond to create a chiral center. | Palladium or Rhodium complexes with chiral phosphine (B1218219) ligands (e.g., f-spiroPhos). | Chiral piperazin-2-ones or diketopiperazines. | rsc.orgnih.gov |

| Asymmetric Lithiation | Stereoselective deprotonation and substitution of an α-proton on the piperazine ring. | s-BuLi / (-)-sparteine (or chiral surrogate). | α-substituted N-Boc piperazines. | acs.org |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | Amino acids (e.g., (S)-serine), (R)-phenylglycinol. | Complex chiral piperazine derivatives. | rsc.orgnih.gov |

| Palladium-Catalyzed Reactions | Intramolecular hydroamination or C-N cross-coupling to form or modify the chiral piperazine ring. | Palladium catalysts, Buchwald-Hartwig ligands. | 2,6-disubstituted piperazines, N-aryl piperazines. | rsc.orgnih.gov |

Optical Resolution Techniques for Racemic Mixtures in Research

When a direct enantioselective synthesis is not feasible or desired, racemic mixtures of this compound analogs can be separated into their constituent enantiomers through a process called optical resolution.

A classical approach to resolution involves diastereomeric salt formation . This method relies on reacting the racemic base (the piperazine derivative) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These differences allow for their separation by fractional crystallization. Subsequently, the pure enantiomers of the piperazine derivative can be recovered by treating the separated diastereomeric salts with a base. For a 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) analog, resolution was successfully achieved using (+)- or (-)-2'-nitrotartranilic acid as the resolving agent.

Chromatographic techniques are now the most prevalent and powerful methods for chiral separations in research. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used direct method. CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel OD) or amylose (B160209) (e.g., Chiralpak AD-H), are particularly effective for resolving a wide range of chiral compounds, including piperidine (B6355638) and piperazine derivatives sid.irmdpi.comnih.gov.

An alternative HPLC approach is the use of a Chiral Mobile Phase Additive (CMPA) nih.govspringernature.com. In this technique, a chiral selector is added to the mobile phase, which is then run through a standard achiral column. The selector forms transient diastereomeric complexes with the enantiomers of the analyte in the mobile phase. These complexes have different stabilities and/or affinities for the stationary phase, enabling separation nih.gov.

Table 2: Common Optical Resolution Techniques

| Technique | Principle | Examples of Application/Selectors | Reference |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of a racemic mixture into diastereomers with different physical properties (e.g., solubility) allowing for separation by crystallization. | Chiral acids like (+)- or (-)-2'-nitrotartranilic acid. | |

| Chiral HPLC (CSP) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H). | sid.irmdpi.comnih.govmdpi.com |

| Chiral HPLC (CMPA) | Formation of transient diastereomeric complexes with a chiral selector in the mobile phase, which are separated on an achiral column. | Cyclodextrins, macrocyclic antibiotics. | nih.govspringernature.com |

Stereochemical Analysis in Investigations of Research Compounds

After synthesis or resolution, it is essential to determine the stereochemical integrity of the sample, which involves confirming the absolute configuration (the R/S designation) and measuring the enantiomeric purity (or enantiomeric excess).

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained nih.gov. The analysis of the diffraction pattern allows for the unambiguous assignment of the three-dimensional arrangement of atoms in the molecule ed.ac.uk. In cases where the molecule itself consists of light atoms, the absolute configuration can be determined by co-crystallizing it with a molecule of known absolute configuration, which acts as an internal reference sci-hub.se. For example, the absolute configuration of a chiral piperazine analog was determined to be 'S' through X-ray crystallographic analysis of its oxalate (B1200264) salt acs.org.

Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) , are also powerful tools. These techniques measure the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively. The resulting spectra are unique for each enantiomer (mirror images of each other) and can be used to assign the absolute configuration by comparing experimental data with established standards or theoretical calculations. ORD measurements were used to confirm the S-configuration of a potent 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine analog.

The enantiomeric purity of a sample is most commonly determined using chiral chromatography, particularly chiral HPLC mdpi.com. By separating the enantiomers, the relative area of each peak in the chromatogram can be used to calculate the enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other.

Table 3: Methods for Stereochemical Analysis

| Method | Information Obtained | Principle | Reference |

|---|---|---|---|

| X-Ray Crystallography | Absolute configuration (R/S). | Provides the precise 3D structure of a molecule in a single crystal. | nih.goved.ac.uksci-hub.seacs.org |

| Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD) | Absolute configuration (by comparison). | Measures the rotation of plane-polarized light or the differential absorption of circularly polarized light by a chiral molecule. | |

| Chiral HPLC | Enantiomeric purity / Enantiomeric excess (ee). | Separates enantiomers, allowing for quantification of their relative amounts based on peak area. | mdpi.com |

| NMR Spectroscopy with Chiral Derivatizing Agents | Absolute configuration (by comparison), enantiomeric purity. | Converts enantiomers into diastereomers which exhibit distinct signals in the NMR spectrum. | sci-hub.se |

Structure Activity Relationship Sar Investigations

Influence of Substituents on Phenyl Moieties in 1-(1,2-Diphenylethyl)piperazines

Modifications to the two phenyl rings of the 1,2-diphenylethyl scaffold have a significant impact on the biological activity of this class of compounds. Research into these modifications has primarily focused on enhancing analgesic properties.

Studies on 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines have shown that the introduction of substituents onto the phenyl groups can dramatically alter analgesic activity. nih.gov A key finding is that the presence of a hydroxyl group at the meta-position (m-hydroxyl) on the 2-phenyl ring leads to a substantial increase in potency. nih.gov For instance, compounds with this feature demonstrated analgesic activities that were 23 to 56 times greater than their unsubstituted parent compounds. nih.gov This highlights the critical role of this specific substitution pattern for enhanced analgesic effects.

In contrast, the introduction of electron-withdrawing and lipophilic substituents on the phenyl ring has been shown in some related N-phenylpiperazine series to decrease in vitro efficacy against certain biological targets, such as Mycobacterium tuberculosis. mdpi.com This suggests that the electronic and steric properties of the phenyl ring substituents are critical determinants of activity and that optimal substitutions can be target-dependent.

The following table summarizes the effect of phenyl ring substitutions on the analgesic activity of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazine analogs.

| Parent Compound (R=H) | Phenyl Substitution | Resulting Compound | Relative Analgesic Activity |

| 1-Cycloalkyl-4-(1,2-diphenylethyl)piperazine | m-hydroxyl on 2-phenyl group | 1-Cycloalkyl-4-(1-(m-hydroxyphenyl)-2-phenylethyl)piperazine | 23-56x higher than parent |

Impact of N-Substitution on the Piperazine (B1678402) Ring on Biological Activity

The substituent attached to the nitrogen atom of the piperazine ring is another critical determinant of the pharmacological profile of 1-(1,2-diphenylethyl)piperazine derivatives. The nature of this substituent can influence potency, selectivity, and the type of activity observed.

In the quest for potent analgesics, various N-substituted derivatives have been synthesized and evaluated. nih.gov Early studies revealed that compounds with small alkyl or cycloalkyl groups at this position, such as cyclohexyl, exhibit significant analgesic activity, with potencies comparable to morphine. nih.govnih.gov The synthesis of a series of N-substituted derivatives was achieved through methods like the reaction of N,N-bis(2-chloroethyl)-1,2-diphenylethylamine with primary amines or the alkylation of N-(1,2-diphenylethyl)piperazine. nih.gov

The piperazine ring itself is often considered essential for the whole-cell activity of various biologically active molecules. nih.gov In studies of analogous compounds, replacing the piperazine ring with more flexible systems like ethylenediamine (B42938) or removing the nitrogen atoms led to a significant loss of activity. nih.govplos.orgplos.org This underscores the structural importance of the piperazine heterocycle, which may serve as a scaffold to correctly orient other pharmacophoric groups for interaction with biological targets. mdpi.com Bulky lipophilic moieties attached to the piperazine ring have, in some contexts, been found to improve activity. mdpi.com

The table below illustrates the impact of different N-substituents on the analgesic activity of 4-(1,2-diphenylethyl)piperazines.

| N-Substituent | Resulting Compound Class | Observed Analgesic Activity |

| Cyclohexyl | 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazines | Potent, comparable to morphine nih.govnih.gov |

| Cyclopentyl | 1-Cyclopentyl-4-(1,2-diphenylethyl)piperazines | Potent, comparable to morphine nih.gov |

| Cycloheptyl | 1-Cycloheptyl-4-(1,2-diphenylethyl)piperazines | Potent, comparable to morphine nih.gov |

| Unsubstituted (H) | N-(1,2-Diphenylethyl)piperazine | Foundation for further substitution nih.gov |

Stereochemistry and Pharmacological Activity Profiles in Analog Series

The this compound scaffold contains a chiral center at the carbon atom of the ethyl bridge, leading to the existence of stereoisomers. The absolute configuration at this center has been shown to be a crucial factor in determining the pharmacological activity of these compounds.

For the potent analgesic 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45), the S-(+)-enantiomer is significantly more potent than the R-(-)-enantiomer. nih.govnih.gov The analgesic activity of the S-(+)-isomer is reported to be 1.14 to 1.97 times that of the racemic mixture in mice and 18.3 to 61.6 times more potent than the R-(-)-isomer. nih.gov Interestingly, the more active S-(+)-enantiomer possesses the opposite absolute configuration to that of (-)-morphine at its corresponding asymmetric center. nih.gov

This demonstrates that the three-dimensional arrangement of the molecule is critical for its interaction with the target receptor. The resolution of racemates into their individual optical isomers is, therefore, a key step in the SAR investigation of these compounds. nih.gov The determination of the absolute configuration, often achieved through methods like X-ray crystallography, provides invaluable insight into the stereochemical requirements for potent biological activity. nih.gov In broader studies of piperazine-containing compounds, even minor structural modifications can lead to compounds with varying degrees of agonism or antagonism at their target receptors, further highlighting the sensitivity of activity to stereochemistry. nih.gov

The following table summarizes the stereochemical influence on the analgesic activity of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine.

| Compound | Stereochemistry | Relative Analgesic Potency |

| MT-45 | Racemic (±) | Comparable to morphine nih.gov |

| (+)-MT-45 | S | 1.14-1.97x more potent than racemic MT-45 nih.gov |

| (-)-MT-45 | R | 18.3-61.6x less potent than S-(+)-isomer nih.gov |

Comparative SAR with Related 1,2-Diarylethylamine and 2,2-Diphenylethyl Isomers

The SAR of 1-(1,2-diphenylethyl)piperazines can be further understood by comparing them with structurally related isomers and analogs, such as 1,2-diarylethylamines and 2,2-diphenylethylamines. These comparisons help to delineate the importance of the specific arrangement of the phenyl groups and the nature of the amine substituent.

1,2-Diarylethylamines, such as diphenidine (B1206869) (1-(1,2-diphenylethyl)piperidine), represent a closely related class of compounds, many of which act as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govresearchgate.net SAR studies on these compounds have shown parallels with other classes of NMDA receptor antagonists like the arylcyclohexylamines (e.g., phencyclidine or PCP). plos.org For instance, the rank order of potency for methoxy-substituted isomers of diphenidine (DPH) is comparable to that of similarly substituted PCP analogs (3-MeO > 2-MeO > 4-MeO). nih.govplos.org This suggests that the SAR for substitutions on the aryl rings can be consistent across different scaffolds that target the same receptor.

The isomeric placement of the two phenyl groups is also critical. Compounds with a 1,2-diphenylethyl scaffold are structurally distinct from their 2,2-diphenylethyl isomers. This structural difference can lead to significant changes in pharmacological activity. The characterization of both 1,2-diphenylethyl and 2,2-diphenylethyl isomers is important to fully understand the SAR of this chemical space. researchgate.net The 1,2-diarylethylamine framework is a feature of several clinically relevant compounds used in pain management, epilepsy, and depression. nih.gov

The table below provides a comparison of NMDAR binding affinities for some 1,2-diarylethylamines.

| Compound | Structure | NMDAR Affinity (Ki, nM) |

| Diphenidine (DPH) | 1-(1,2-Diphenylethyl)piperidine | 57.9 ± 0.8 nih.gov |

| 2-MXP | 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine | Potent nM affinity nih.gov |

| 3-MXP | 1-[1-(3-methoxyphenyl)-2-phenylethyl]piperidine | Potent nM affinity nih.gov |

| 4-MXP | 1-[1-(4-methoxyphenyl)-2-phenylethyl]piperidine | 461 nih.govplos.org |

Rational Design of Derivatives Based on Established SAR Findings

The knowledge gained from SAR studies provides a foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com By understanding which structural modifications lead to enhanced activity, medicinal chemists can design new molecules with a higher probability of success. nih.govresearchgate.net

For example, the finding that a m-hydroxyl group on a phenyl ring enhances analgesic activity in the this compound series could guide the synthesis of new analogs incorporating this feature in combination with other favorable substitutions. nih.gov Similarly, understanding the optimal stereochemistry allows for the selective synthesis of the more potent enantiomer, avoiding the potential side effects and lower efficacy of a racemic mixture. nih.gov

The rational design process often involves computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the activity of novel compounds before their synthesis. nih.govmdpi.com This approach has been successfully applied to various piperazine-containing scaffolds to develop agents targeting a wide range of biological systems, including G-protein coupled receptors and enzymes. nih.govnih.gov For instance, in the development of other piperazine-based compounds, a rational design approach has been used to tether different pharmacophoric moieties together to create novel inhibitors of targets like glycine (B1666218) transporter-1. researchgate.net This highlights a common strategy where insights from SAR are used to build new molecular architectures with desired biological functions.

Pharmacological Characterization in Pre Clinical Models and in Vitro Systems

Interaction with Opioid Receptors

Derivatives of (1,2-diphenylethyl)piperazine have been identified as potent opioid-like analgesics. nih.gov The opioid system, which includes mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for pain modulation. patsnap.comnih.gov Compounds based on this piperazine (B1678402) structure have shown complex interactions with these receptors, often demonstrating stereoselectivity, where the spatial arrangement of the atoms within the molecule dictates its binding affinity and functional activity. nih.govnih.gov The analgesic effects of these compounds are mediated through their action on opioid receptors, which are G-protein coupled receptors that, upon activation, can lead to a reduction in the perception of pain. nih.govnih.gov

The mu-opioid receptor (MOR) is the primary target for many well-known opioid analgesics like morphine. patsnap.comnih.gov Several derivatives of 1-(1,2-diphenylethyl)piperazine have demonstrated significant activity at this receptor. A notable example is the compound MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547), which was found to have analgesic activity comparable to that of morphine in animal models. nih.gov

Further studies have shown that fluorinated derivatives of MT-45 are potent µ-receptor agonists. nih.gov For instance, the 2-fluorinated derivative (2F-MT-45) showed a higher apparent potency for inhibiting cAMP accumulation (42 nM) compared to the parent compound MT-45 (1.3 µM) in cells expressing the µ-opioid receptor. nih.gov In contrast, 1,2-diphenylethylpiperazine itself, a metabolite of MT-45, displayed negligible potency as a µ-receptor agonist, indicating that the substituent on the piperazine nitrogen is crucial for this activity. nih.gov The R(-) isomer of the 1-cyclohexyl analogue has been described as having a mu-agonist-like character. nih.gov

Table 1: Mu-Opioid Receptor Activity of MT-45 and its Fluorinated Derivative

| Compound | Apparent Potency (cAMP Inhibition) | Apparent Potency (β-arrestin2 Recruitment) |

|---|---|---|

| MT-45 | 1.3 µM | 23.1 µM |

| 2F-MT-45 | 42 nM | 196 nM |

Pre-clinical studies have revealed a complex agonist and antagonist activity profile for this compound derivatives, which is highly dependent on their stereochemistry. nih.govscribd.com

Agonist Activity : The S(+) enantiomers of various derivatives consistently show potent analgesic activity. scribd.comnih.gov The S(+)-isomer of MT-45 was found to be 1.14 to 1.97 times more potent than the racemic mixture in mice and significantly more potent (18.3 to 61.6 times) than its R(--)isomer. nih.gov The analgesic potency of the most active compounds in this series was comparable to that of morphine. nih.gov This potent agonist activity at opioid receptors is responsible for their analgesic effects. nih.gov

Antagonist Activity : In contrast, some R-(-) enantiomers of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have demonstrated narcotic antagonist activity. scribd.com This dual activity within the same chemical class, dictated by stereoisomerism, is a notable feature. While the S(+) isomers act as agonists (receptor activators), the R(-) isomers can act as antagonists (receptor blockers), highlighting the nuanced structure-activity relationships of these compounds at opioid receptors. scribd.com

Modulation of Neurotransmitter Reuptake Systems

In addition to their opioid activity, N-(1,2-diphenylethyl)piperazine derivatives have been identified as potent modulators of monoamine reuptake systems. researchgate.netnih.gov These systems involve transporter proteins that clear neurotransmitters like serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) from the synaptic cleft, thereby terminating their signal. wikipedia.org Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitters. wikipedia.org

A series of N-(1,2-diphenylethyl)piperazine derivatives have been characterized as dual inhibitors of serotonin and noradrenaline reuptake (SNRIs). nih.govdrugbank.com Research has demonstrated that compounds within this class can possess in vitro profiles comparable to established dual reuptake inhibitors like duloxetine. nih.gov Follow-up studies aimed at improving metabolic stability led to the development of second-generation compounds that retained potent and selective dual SNRI activity. nih.gov This SNRI profile is achieved through the inhibition of both SERT and NET. nih.govnih.gov The absence of this activity in structurally related compounds with different substitution patterns underscores the importance of the N-(1,2-diphenylethyl)piperazine core for achieving this dual inhibitory profile. researchgate.net

The interaction of this compound derivatives with the dopamine transporter (DAT) appears to be less pronounced than their effects on SERT and NET. researchgate.netnih.gov Studies on N-(1,2-diphenylethyl)piperazines that act as SNRIs have noted their low affinity for the dopamine transporter. researchgate.net This suggests a degree of selectivity for the serotonin and norepinephrine transporters over the dopamine transporter. While some piperazine-based compounds have been specifically designed as potent dopamine reuptake inhibitors, these often belong to a different structural class, such as those related to GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine). nih.gov The evidence suggests that the specific this compound scaffold is more conducive to dual serotonin and norepinephrine reuptake inhibition rather than potent dopamine reuptake inhibition. researchgate.net

Table 2: Neurotransmitter Reuptake Inhibition Profile

| Transporter Target | Activity Profile for N-(1,2-diphenylethyl)piperazines | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Inhibition (Potent) | nih.govnih.gov |

| Norepinephrine Transporter (NET) | Inhibition (Potent) | nih.govnih.gov |

| Dopamine Transporter (DAT) | Low Affinity/Weak Inhibition | researchgate.net |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The compound this compound has been identified as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function.

In Vitro Receptor Binding and Functional Assays

In vitro studies have been instrumental in characterizing the interaction of this compound and its analogs with the NMDA receptor. These investigations often employ radioligand binding assays and functional assessments to determine the affinity and efficacy of these compounds.

Research has demonstrated that derivatives of 1,2-diphenylethylamine (B1359920), the core structure of the compound , act as NMDA channel blockers. meduniwien.ac.at Specifically, studies using rat forebrain membranes and whole-cell voltage-clamp recordings from cultured rat hippocampal neurons have confirmed this activity. meduniwien.ac.at The affinity of these compounds for the NMDA receptor is often evaluated by their ability to inhibit the binding of [3H]MK-801, a well-known NMDA receptor channel blocker. meduniwien.ac.atnih.govresearchgate.net

The stereochemistry of these molecules plays a significant role in their binding affinity. For instance, the (S)-enantiomer of 1,2-diphenylethylamine exhibits a substantially higher potency as an NMDA channel blocker compared to its (R)-enantiomer. meduniwien.ac.at This stereospecificity, however, can be influenced by structural modifications. meduniwien.ac.at Incorporating the nitrogen atom of the primary amino group of (S)-1,2-diphenylethylamine into a piperidine (B6355638) ring results in a highly potent NMDA receptor channel blocker. meduniwien.ac.at

| Compound/Derivative | Test System | Assay | Key Findings |

| (S)-1,2-Diphenylethylamine | Cultured rat hippocampal neurons, Rat forebrain membranes | Whole-cell voltage-clamp, [3H]MK-801 binding | Potent NMDA channel blocker. meduniwien.ac.at |

| (R)-1,2-Diphenylethylamine | Cultured rat hippocampal neurons, Rat forebrain membranes | Whole-cell voltage-clamp, [3H]MK-801 binding | Significantly less potent than the (S)-enantiomer. meduniwien.ac.at |

| (S)-1-(1,2-Diphenylethyl)piperidine | Rat brain membranes | [3H]MK-801 binding | Highly potent NMDA receptor channel blocker, five times more potent than (S)-1,2-diphenylethylamine. meduniwien.ac.at |

Role of Metabolites in NMDA Receptor Activity

Metabolites of related compounds have been shown to possess activity at the NMDA receptor. For example, a major metabolite of the synthetic opioid MT-45, which is this compound itself, has been identified as an inhibitor of the NMDA receptor. nih.govdundee.ac.uk

Functional assays measuring intracellular calcium (Ca2+) influx in response to NMDA and glycine (B1666218) application in cells stably expressing GluN1/N2A NMDA receptors have provided direct evidence of this inhibition. dundee.ac.uk In these experiments, 1,2-diphenylethylpiperazine inhibited NMDA receptors in a concentration-dependent manner, with a determined mean IC50 of 29 μM. nih.govdundee.ac.uk This finding suggests that the dissociative effects reported for parent compounds like MT-45 may be attributable, at least in part, to the NMDA receptor-inhibiting properties of their metabolites. nih.govdundee.ac.uk

| Metabolite | Parent Compound | Receptor Target | Assay | IC50 |

| 1,2-Diphenylethylpiperazine | MT-45 | NMDA (GluN1/N2A) | Intracellular Ca2+ measurement | 29 μM nih.govdundee.ac.uk |

Exploration of Other Biological Targets and Pathways

Beyond its well-documented effects on the NMDA receptor, research has delved into the broader biological activities of this compound and its derivatives, revealing potential interactions with anti-inflammatory, antimicrobial, and other pathways.

Anti-inflammatory Pathways

The piperazine scaffold is a common feature in molecules with anti-inflammatory properties. ontosight.ai While direct and extensive studies on the anti-inflammatory effects of this compound are not widely available, the general class of piperazine derivatives has been investigated for such activities. ontosight.ai The mechanism of these anti-inflammatory effects may involve the modulation of various inflammatory mediators. mdpi.com

Antimicrobial and Antiviral Activities

Piperazine-containing compounds have emerged as a significant class of antimicrobial agents. nih.gov The piperazine nucleus is considered a "privileged structural motif" in drug discovery and has been incorporated into numerous drugs, including those with antibiotic properties. nih.gov

The mode of action for some piperazine-based antimicrobial polymers involves targeting the cytoplasmic membrane of bacteria, which leads to the leakage of intracellular components and subsequent cell death. nih.gov For example, a novel biocompatible piperazine polymer demonstrated significant antimicrobial activity against E. coli and S. aureus. nih.gov Another study on a synthesized piperazine derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), showed it to be effective against Staphylococcus strains, with one of its mechanisms being the inhibition of DNA gyrase. nih.govresearchgate.net Although these studies are on derivatives, they highlight the potential of the piperazine core in developing new antimicrobial agents.

Anticonvulsant and Antioxidant Effects in Investigational Derivatives

The investigation of piperazine derivatives has extended to their potential as anticonvulsant and antioxidant agents. Certain dicarboxylic piperazine derivatives that block glutamate (B1630785) receptors have been evaluated as anticonvulsants in rodent models of epilepsy. nih.gov For instance, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid have shown protective effects against seizures in mice. nih.gov

While some piperazine derivatives have shown moderate anticonvulsant activity in assays like the maximal electroshock seizure and subcutaneous pentylenetetrazole seizure threshold tests, others, such as 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, have demonstrated good activity in the six-hertz seizure test. nih.gov The relationship between antagonism at various receptor subtypes and the observed anticonvulsant action is an area of ongoing investigation. nih.gov

Antiallergic, Spasmolytic, and Antihistaminic Activities of Related Piperazine Scaffolds

The piperazine ring is a key structural motif present in a wide array of pharmacologically active compounds, including those with potent antiallergic, spasmolytic, and antihistaminic properties. The versatility of the piperazine scaffold allows for substitutions at its nitrogen atoms, leading to a diverse range of derivatives with distinct biological activities.

Antihistaminic and Antiallergic Activities:

A significant number of piperazine derivatives function as histamine (B1213489) H1 receptor antagonists. rxlist.com By blocking the action of histamine, these compounds inhibit the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and itching. rxlist.comfirsthope.co.inresearchgate.net Many first-generation antihistamines, including hydroxyzine, cyclizine, and meclizine, are based on the piperazine structure. rxlist.comwikipedia.org

Hydroxyzine, for instance, is an inverse agonist of the H1 receptor, which not only blocks the receptor but also decreases its baseline activity, thereby inhibiting histamine release. rxlist.com This mechanism contributes to its effectiveness in treating conditions like chronic urticaria and pruritus. rxlist.com Meclizine, another piperazine derivative, has been shown to attenuate allergic reactions by binding to the dimeric form of the translationally controlled tumor protein (TCTP), which plays a role in inflammatory conditions. nih.gov A study investigating meclizine's effect on extracellular dTCTP in bronchial epithelial cells found that it significantly reduced the release of interleukin-8 (IL-8) and suppressed the NF-κB pathway, highlighting its potential as an anti-allergic agent. nih.gov

Research into novel piperazine derivatives continues to yield compounds with significant antihistamine potential. A study on newly synthesized piperazine compounds identified that compound PD-1 produced a notable 18.22% reduction in histamine levels. nih.gov Furthermore, both compounds PD-1 and PD-2 in the same study demonstrated significant anti-inflammatory activity by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov

The structural modifications on the piperazine ring play a crucial role in the antihistaminic and anti-inflammatory activity. For example, in a series of derivatives of Cyclizine (1-benzhydryl-4-methyl-piperazine), substituting the phenyl group with tolyl, anisol, or cumene (B47948) groups was found to significantly decrease acute inflammation. nih.gov

Table 1: Antihistaminic and Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound/Derivative | Target/Model | Key Finding | Reference |

|---|---|---|---|

| Hydroxyzine | Histamine H1 Receptor | Acts as an inverse agonist, inhibiting histamine release. | rxlist.com |

| Meclizine | Dimeric Translationally Controlled Tumor Protein (dTCTP) | Reduces IL-8 release and suppresses the NF-κB pathway in bronchial epithelial cells. | nih.gov |

| Compound PD-1 | In vitro assay | Elicited an 18.22% reduction in histamine levels. | nih.gov |

| Compounds PD-1 & PD-2 | In vitro assay | Inhibited nitrite and TNF-α production in a dose-dependent manner. | nih.gov |

| Cyclizine Derivatives | In vivo (acute inflammation models) | Substitution of phenyl with tolyl, anisol, or cumene groups decreased acute inflammation. | nih.gov |

Spasmolytic Activity:

The piperazine scaffold is also associated with spasmolytic effects, primarily through the inhibition of smooth muscle contractions. rxlist.com This action is a direct consequence of H1 receptor antagonism in many cases, which prevents histamine-induced bronchoconstriction and spasms in the gastrointestinal smooth muscle. rxlist.com Some piperazine derivatives have been investigated specifically for their nonspecific intestinal spasmolytic actions. nih.gov Research has shown that certain benzhydrylpiperazines exhibit spasmolytic activity. acs.org The mechanism often involves blocking the effects of spasmogens like acetylcholine, contributing to their utility in various disorders involving smooth muscle spasms. rxlist.comwikipedia.org

Table 2: Spasmolytic Activity of Piperazine Scaffolds

| Compound Class | Model | Activity | Reference |

|---|---|---|---|

| Piperazine Derivatives | Smooth Muscle | Inhibition of contractions, preventing bronchoconstriction and gastrointestinal spasms. | rxlist.com |

| Piperazine Antimalarial Drug | Guinea Pig Ileum (In Vitro) | Demonstrated nonspecific intestinal spasmolytic actions. | nih.gov |

| Benzhydrylpiperazines | Not Specified | Possess spasmolytic action. | acs.org |

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. The core principle is that molecules with similar structures are likely to exhibit similar biological activities. Studies on 1-(1,2-diphenylethyl)piperazine derivatives have extensively used this approach by systematically modifying the core scaffold and observing the resulting changes in pharmacological activity, a process known as establishing a structure-activity relationship (SAR).

Research has focused on synthesizing and evaluating a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives to explore their analgesic activities. nih.govnih.gov In these studies, the N-1 position of the piperazine (B1678402) ring was substituted with various alkyl and functional groups. For instance, derivatives where the substituent was a cyclohexyl group were found to be among the most potent in terms of analgesic activity, with a potency comparable to morphine. nih.govnih.gov The systematic modification of this position allowed researchers to build a SAR model, which helps in understanding the structural requirements for potent opioid-like analgesia. This ligand-based approach has been instrumental in identifying key structural features that govern the agonist and antagonist activities within this class of compounds.

Molecular Docking and Binding Affinity Predictions for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its target receptor, providing insights into binding affinity and the nature of the binding forces.

For this compound derivatives, docking studies have been crucial in elucidating their interactions with opioid receptors. The S(+) isomer of the 1-cyclohexyl derivative, for example, was found to possess a high affinity for all types of opioid receptors, particularly the delta (δ) and kappa (κ) receptors, in a manner distinct from traditional opiate analgesics. nih.gov The racemic form of this compound demonstrated the most potent analgesic activities among the enantiomeric pairs. nih.gov

Further computational studies on derivatives such as MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated analogs have provided quantitative predictions of their binding affinities. nih.govnih.gov These studies use assays that measure changes in intracellular signaling, such as cAMP levels, to determine the potency of these compounds at the µ-opioid receptor. nih.gov Such computational and experimental data are often correlated to build robust models that can predict the binding affinity of novel derivatives, thereby accelerating the discovery of more potent and selective ligands. nih.gov One metabolite of MT-45, 1,2-diphenylethylpiperazine, was also found to inhibit the NMDA receptor. nih.gov

| Compound | Target Receptor | Apparent Potency (β-arrestin2 recruitment) | Apparent Potency (cAMP inhibition) |

|---|---|---|---|

| MT-45 | µ-opioid | 23.1 µM | 1.3 µM |

| 2F-MT-45 | µ-opioid | 196 nM | 42 nM |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org QSAR models translate structural and physicochemical properties of molecules, known as descriptors (e.g., lipophilicity, electronic properties, and steric parameters), into a predictive equation for biological activity.

For the this compound series, QSAR studies are a natural extension of the initial SAR findings. nih.gov By quantifying the physicochemical properties of the different substituents at the N-1 position of the piperazine ring, a QSAR model can be developed to predict the analgesic potency. For example, parameters such as the partition coefficient (log P), molar refractivity (a measure of volume), and electronic parameters can be used as independent variables in a regression model to predict the dependent variable, which would be the analgesic activity (e.g., expressed as ED₅₀). nih.gov

The development of a robust QSAR model for this class of compounds would enable the virtual screening of a large library of potential derivatives and the prioritization of candidates for synthesis and biological testing, thereby making the drug discovery process more efficient.

Prediction of Biological Activity Spectra (e.g., PASS Analysis)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its 2D structural formula. nih.govscispace.com The software compares the structure of a query molecule with a large database of known bioactive compounds and estimates the probability of the query molecule exhibiting various pharmacological effects, mechanisms of action, and specific toxicities. nih.govtaylorfrancis.com

The output of a PASS analysis is a list of potential activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. researchgate.netgenexplain.com

If Pa > 0.7, the compound is highly likely to exhibit the activity.

If 0.5 < Pa < 0.7, the compound is likely to exhibit the activity.

If Pa < 0.5, the compound is unlikely to exhibit the activity.

For this compound, a PASS analysis could be employed to explore its broader pharmacological profile beyond its known effects on opioid receptors. This could reveal potential polypharmacology, where the compound interacts with multiple targets. Such predictions can help identify novel therapeutic applications for the compound or flag potential off-target effects and toxicities early in the drug development process. taylorfrancis.comresearchgate.net This in silico screening provides a cost-effective method to generate hypotheses for further experimental validation.

Conformational Analysis and Stereoisomer Behavior

The three-dimensional conformation of a molecule and its stereochemistry are critical determinants of its biological activity. For this compound, which contains a chiral center, the behavior of its stereoisomers has been a key area of investigation.

Studies have consistently shown a significant difference in the pharmacological profiles of the S-(+) and R-(-) enantiomers of its derivatives. nih.gov The S-(+) enantiomers of several 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives displayed significantly more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov In one case, the S-(+) enantiomer was 105 times more potent than morphine. nih.gov Conversely, certain R-(-) enantiomers exhibited narcotic antagonist activity, a property not observed in their S-(+) counterparts. nih.gov This stark difference in activity underscores the importance of stereochemistry in receptor recognition and activation.

The absolute configuration of the more active enantiomer has been determined to be 'S'. nih.gov Interestingly, this configuration is opposite to that of morphine at its C-9 asymmetric center, suggesting that these compounds may interact with the opioid receptor in a distinct manner. nih.govnih.gov This unusual stereoselectivity highlights the unique properties of the this compound scaffold. nih.gov

| Enantiomer | Primary Observed Activity | Relative Analgesic Potency |

|---|---|---|

| S-(+) | Narcotic Agonist (Analgesic) | High |

| R-(-) | Narcotic Antagonist / Weak Agonist | Low to negligible |

Analytical Research Techniques for Structural Elucidation and Quantitative Analysis

Mass Spectrometry-Based Characterization (e.g., HR-ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a cornerstone for the analysis of 1-(1,2-diphenylethyl)piperazine, offering high sensitivity and specificity. fiveable.me Various MS-based methods are employed to characterize this and other piperazine (B1678402) derivatives.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule with a high degree of confidence. This is invaluable for the presumptive identification of unknown substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. fiveable.me In the analysis of piperazine derivatives, GC-MS allows for the separation of the target analyte from complex mixtures, followed by its identification based on its mass spectrum. scilit.com The fragmentation pattern observed in the mass spectrum provides structural information that aids in confirming the identity of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, particularly for complex biological matrices. nih.govnih.gov This technique involves the separation of the compound by liquid chromatography, followed by two stages of mass analysis. nih.gov The first stage selects the precursor ion of the target analyte, which is then fragmented, and the resulting product ions are analyzed in the second stage. This multiple reaction monitoring (MRM) approach significantly improves the signal-to-noise ratio and provides a high degree of certainty in identification and quantification. mdpi.com For piperazine derivatives, LC-MS/MS is a powerful tool for detection in various samples. scilit.commdpi.com

Table 1: Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Applications |

| HR-ESI-MS | Measures mass-to-charge ratio with high accuracy to determine elemental composition. nih.gov | Presumptive identification of unknown compounds; structural elucidation. |

| GC-MS | Separates volatile compounds via gas chromatography and identifies them by mass spectrometry. fiveable.me | Routine screening and confirmation of piperazine derivatives in seized materials. scilit.com |

| LC-MS/MS | Separates compounds by liquid chromatography and uses tandem mass spectrometry for highly selective detection. nih.govnih.gov | Quantification of piperazine derivatives in biological samples; analysis of non-volatile or thermally labile compounds. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. acs.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. fiveable.menih.gov

¹H NMR (proton NMR) spectra reveal the number of different types of protons in a molecule and their neighboring environments. For this compound, the signals in the aromatic region would confirm the presence of the two phenyl groups, while the signals in the aliphatic region would correspond to the ethyl and piperazine ring protons. The splitting patterns of these signals provide information about adjacent protons, helping to piece together the structure.

¹³C NMR (carbon NMR) spectroscopy provides information about the carbon skeleton of the molecule. spectrabase.com Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, providing definitive evidence for the complete molecular structure. nih.gov The ability of NMR to distinguish between subtle structural differences makes it crucial for differentiating isomers. chemrxiv.org

Chromatographic Separations (e.g., HPLC, GC) for Purity Assessment and Isomer Differentiation

Chromatographic techniques are fundamental for separating this compound from impurities and for differentiating between its potential isomers. unodc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. researchgate.net For piperazine derivatives, HPLC methods are developed using various stationary and mobile phases to achieve optimal separation. unodc.org The purity of a sample can be assessed by the presence of a single major peak, while the presence of other peaks may indicate impurities or degradation products. HPLC is particularly useful for non-volatile or thermally labile compounds. fiveable.me

Gas Chromatography (GC) is another powerful separation technique, well-suited for volatile and thermally stable compounds like many piperazine derivatives. fiveable.me Different GC columns and temperature programs can be employed to separate closely related compounds, including isomers. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a reference standard.

The choice between HPLC and GC depends on the physicochemical properties of the analyte and the matrix in which it is found. nih.gov Both techniques, when coupled with appropriate detectors, provide reliable methods for purity assessment and can be crucial in distinguishing between isomers that may have similar mass spectra but different chromatographic behavior. chemrxiv.org

Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Principle | Applications |

| HPLC | Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Purity assessment; quantification; separation of non-volatile or thermally labile compounds. fiveable.meunodc.org |

| GC | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. fiveable.me | Purity assessment; isomer differentiation; analysis of volatile and thermally stable compounds. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.comyoutube.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. youtube.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Usually found just below 3000 cm⁻¹.

C=C stretching of the aromatic rings, which appear in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N stretching of the piperazine ring, which would be visible in the fingerprint region (below 1500 cm⁻¹). docbrown.info

N-H stretching (if a secondary amine is present in the piperazine ring) would appear in the 3300-3500 cm⁻¹ range as a sharper, less intense band than an O-H stretch. pressbooks.pub

By comparing the obtained IR spectrum with reference spectra, one can confirm the presence of the key functional groups and thus support the identification of the compound. docbrown.info

Advanced Spectroscopic and Chromatographic Methods in Research

The field of analytical chemistry is continuously evolving, with the development of more advanced and sensitive techniques for chemical analysis. researchgate.netmdpi.com In the context of research on this compound and related novel psychoactive substances, these advanced methods play a critical role in identifying new compounds and understanding their metabolism.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov This combination is particularly powerful for screening a large number of compounds in complex matrices like urine. nih.gov

Two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power for complex volatile samples by using two different columns in sequence. fiveable.me This can be invaluable for resolving co-eluting compounds that would not be separated by a single GC column.

The integration of multiple analytical technologies, such as combining NMR, GC-MS, and LC-MS/MS, provides a comprehensive approach to unambiguously identify and characterize novel compounds and their metabolites. nih.gov These advanced methodologies are essential for keeping pace with the emergence of new synthetic drugs and for conducting in-depth research into their analytical profiles. mdpi.com

Role of 1 1,2 Diphenylethyl Piperazine Scaffold in Medicinal Chemistry Discovery

Design of Novel Chemical Entities Leveraging the Piperazine (B1678402) Core

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ijrrjournal.com It is widely regarded as a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets. researchgate.netnih.gov The utility of the piperazine core in designing new drugs stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance the water solubility of drug candidates. nih.gov This is a crucial factor for improving the pharmacokinetic profile and bioavailability of a molecule. nih.gov

Synthetic Tractability: The nitrogen atoms provide reactive sites for straightforward chemical modification. nih.gov The N-1 and N-4 positions can be readily substituted with a wide variety of chemical groups, allowing chemists to systematically alter the molecule's properties to achieve desired biological activity. researchgate.net

Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while the protons on them can act as hydrogen bond donors. This allows piperazine-containing molecules to form multiple, specific interactions with amino acid residues in the binding pockets of target proteins. researchgate.net

Structural Versatility: The piperazine ring can act as a rigid linker or a flexible spacer between different pharmacophoric elements within a single molecule. researchgate.net This versatility is evident in the vast number of FDA-approved drugs that incorporate this moiety, including agents for cancer, infectious diseases, and central nervous system disorders. researchgate.netmdpi.com

The 1-(1,2-diphenylethyl)piperazine structure combines this privileged piperazine core with a bulky, lipophilic diphenylethyl group. This combination provides a foundational structure for exploring interactions with receptors that have large, hydrophobic binding pockets, particularly within the central nervous system.

Scaffold Derivatization for Target Specificity Enhancement

The base this compound scaffold serves as a starting point for creating more potent and selective ligands. Medicinal chemists employ scaffold derivatization, a strategy of adding or modifying chemical groups at specific positions, to fine-tune the interaction of the molecule with its biological target.

A primary strategy involves substitution at the N-1 position of the piperazine ring. Early research into analgesic compounds based on this scaffold demonstrated that modifying this position could dramatically influence potency. For instance, the synthesis of a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines revealed that the size and nature of the cycloalkyl group were critical for analgesic activity. nih.govnih.gov

Further derivatization often focuses on the two phenyl rings of the diphenylethyl moiety. The addition of substituents, such as hydroxyl groups, can introduce new points of interaction with the receptor. A key finding was that introducing a meta-hydroxyl group on one of the phenyl rings of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines resulted in compounds with analgesic potencies up to 56 times greater than morphine. nih.gov

This principle of derivatization also allows for the redirection of the scaffold to entirely different target classes. By modifying the core and its substituents, researchers can shift the molecule's binding preference away from one receptor family and towards another. For example, comparative studies between piperazine and piperidine (B6355638) derivatives have shown that while both can be adapted to target histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, the choice of the heterocyclic ring is a critical determinant of affinity and selectivity. acs.org Replacing a piperidine ring with a piperazine can decrease σ1R affinity by orders of magnitude while retaining or modifying H3R affinity, showcasing how a subtle change can enhance target specificity. acs.org

Table 1: Effect of Scaffold Derivatization on Receptor Affinity This table illustrates how modifications to a core structure influence its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Core Scaffold | Key Substituent | Target Receptor | Affinity (Ki, nM) |

| Compound 4 | Piperazine | - | hH3R | 3.17 |

| Compound 4 | Piperazine | - | σ1R | 1531 |

| Compound 5 | Piperidine | - | hH3R | 7.70 |

| Compound 5 | Piperidine | - | σ1R | 3.64 |

| Data sourced from comparative studies on histamine and sigma receptor ligands. acs.org The data demonstrates how switching the piperazine core to a piperidine core dramatically enhances affinity for the σ1 receptor while reducing affinity for the hH3 receptor. |

Contributions to Ligand Development for Diverse Receptor Systems

The structural versatility of the this compound scaffold and its derivatives has enabled the development of ligands for a wide range of receptor systems.

Opioid Receptors: A significant body of research has focused on this compound derivatives as potent opiate-like analgesics. nih.gov Studies revealed that these compounds exhibit complex structure-activity relationships and stereoselectivity at opioid receptors. The (S)-(+)-enantiomer of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) was found to be as potent as morphine. nih.gov This enantiomer demonstrated high affinity for all three major opioid receptor subtypes (μ, δ, and κ), a distinct profile from many traditional opiates. nih.gov The (R)-(-) isomer, in contrast, showed characteristics more typical of a μ-agonist. nih.gov

Table 2: Analgesic Activity of 1-Substituted 4-(1,2-Diphenylethyl)piperazine Derivatives This table shows the analgesic potency of various derivatives compared to morphine, as measured by the D'Amour-Smith hot-plate test in mice. The ED50 is the dose required to produce a therapeutic effect in 50% of the population.

| Compound | N-1 Substituent | Analgesic Potency (ED50, mg/kg, s.c.) |

| Morphine | - | 1.3 |

| Compound 5 | Cyclohexyl | 1.3 |

| Compound 6 | Cyclopentyl | 1.1 |

| Compound 7 | Cycloheptyl | 1.4 |

| Data from studies on analgesic activities. nih.gov |

Sigma and Histamine Receptors: While originally explored for opioid activity, modifications of the core scaffold have produced potent ligands for other CNS receptors. Research into dual-targeting compounds has identified derivatives with high affinity for both histamine H3 (H3R) and sigma-1 (σ1R) receptors. acs.orgnih.gov These receptors are implicated in pain pathways and neurodegenerative disorders. Piperazine derivatives were synthesized and evaluated, showing varying degrees of affinity. For instance, one derivative with a tert-butyl group showed a Ki of 51.8 nM at the σ1 receptor and 37.8 nM at the H3 receptor, demonstrating dual activity. nih.gov

Table 3: Binding Affinities of Piperazine Derivatives at Histamine H3 and Sigma-1 Receptors

| Compound | N-1 Substituent | Lipophilic Group | hH3R Affinity (Ki, nM) | σ1R Affinity (Ki, nM) |

| Compound 13 | 4-oxobutyl | tert-butyl | 37.8 | 51.8 |

| Compound 16 | 4-oxobutyl | acetyl | 12.7 | 37.8 |

| Data sourced from studies on dual H3/σ1 receptor ligands. nih.gov |

Other Receptor Systems: The adaptability of the piperazine scaffold is not limited to the receptor systems above. Using fragment-based design strategies, novel piperazine derivatives have been synthesized and identified as antagonists for the C-C chemokine receptor type 5 (CCR5). nih.gov One such compound, 23h , emerged as a CCR5 antagonist with an IC50 value of 6.29 µM and also showed potent anti-HIV-1 activity. nih.gov Furthermore, related structures like 1-(1,2-diphenylethyl)piperidine have been investigated as blockers of the NMDA receptor channel, highlighting the broad potential of the diphenylethylamine pharmacophore in neuropharmacology. researchgate.net

Emerging Research Frontiers and Future Directions

Exploration of Novel Substitution Patterns and Hybrid Structures

The exploration of novel substitution patterns on the 1-(1,2-diphenylethyl)piperazine scaffold has been a primary driver of research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Concurrently, the development of hybrid structures, which combine the core moiety with other pharmacologically active fragments, is opening new avenues for therapeutic applications.

Research into the structure-activity relationships of this compound derivatives has revealed critical insights. For instance, a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives were synthesized and evaluated for their analgesic activities. nih.gov This research demonstrated that substitutions at the N-1 position of the piperazine (B1678402) ring significantly influence the compound's pharmacological profile.

Further studies on 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines have shown that substituents on the phenyl groups are also crucial for activity. The introduction of a m-hydroxyl group on the 2-phenyl group of certain 1-cycloalkyl derivatives resulted in compounds with analgesic potencies significantly greater than morphine. nih.gov The stereochemistry of the 1,2-diphenylethyl moiety is another critical factor, with the S(+) enantiomer of some derivatives showing potent analgesic activity. nih.gov

The concept of creating hybrid structures has also been explored. In one study, the nitrogen atom at the 1-position of the piperazine ring was isosterically replaced with a methine group to create piperidine (B6355638) derivatives. This modification was aimed at understanding the roles of the two basic nitrogen atoms in the opioid agonist and antagonist activities of these compounds.

Table 1: Selected this compound Derivatives and their Reported Activities

| Compound/Derivative | Substitution Pattern | Reported Biological Activity |

| 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) | Cyclohexyl group at N-1 of piperazine | Potent opiate-like analgesic activity. nih.gov |

| 1-Cycloalkyl-4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines | m-hydroxyl group on the 2-phenyl group | Analgesic activity significantly higher than morphine. nih.gov |

| N-(1,2-diphenylethyl)piperazines | Varied substitutions on the piperazine nitrogen | Dual serotonin (B10506)/noradrenaline reuptake inhibition. nih.gov |

| 1-(2-Diphenyl)piperazine (RA-7) | Unsubstituted piperazine | Potent and selective 5-HT7 serotonin receptor antagonist. |

| 1,2-Benzothiazine derivatives with phenylpiperazine moiety | Phenylpiperazine attached to a 1,2-benzothiazine scaffold | Potential anticancer activity through topoisomerase II inhibition. mdpi.com |

Advanced Pharmacological Profiling Technologies

The comprehensive pharmacological characterization of this compound and its derivatives relies on a suite of advanced profiling technologies. These techniques are essential for elucidating the mechanism of action, receptor binding affinities, and functional effects of these compounds, both in vitro and in vivo.

In Vitro Profiling:

Radioligand Binding Assays: This classical technique is widely used to determine the affinity of compounds for various receptors. For instance, the binding affinities of piperazine derivatives have been evaluated at dopamine (B1211576) D2/D3 receptors and sigma s1/s2 receptors. researchgate.net These assays are crucial for understanding the selectivity profile of a compound.

Monoamine Transporter Uptake Inhibition Assays: Given that many centrally active drugs target monoamine transporters, assays using human embryonic kidney (HEK) 293 cells expressing human norepinephrine (B1679862) (NET), dopamine (DAT), and serotonin (SERT) transporters are employed. nih.gov These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters, a key mechanism for antidepressants and other psychotropic drugs.

Functional Assays: Beyond simple binding, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For example, the effects of piperazine derivatives on phosphoinositide hydrolysis have been used to assess their functional activity at serotonin receptors. drugbank.com

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific target. This technology is instrumental in the early stages of drug discovery to identify initial hits. researchgate.net

In Vivo Profiling:

Animal Models of Disease: To assess the therapeutic potential of these compounds, various animal models are utilized. For example, the forced swim test in rodents is a common model for evaluating antidepressant-like activity. nih.gov

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. Studies in animals are conducted to determine key pharmacokinetic parameters, such as brain-to-plasma ratios, which indicate the ability of a compound to cross the blood-brain barrier. nih.gov

In Vivo Imaging: Techniques like Single Photon Emission Computed Tomography (SPECT) can be used to visualize the distribution of radiolabeled ligands in the brain, providing valuable information about target engagement in a living organism. nih.gov

Integrated Computational and Experimental Approaches for Drug Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery, and the development of this compound derivatives is no exception. This integrated approach accelerates the identification and optimization of lead compounds. taylorandfrancis.comwiley-vch.de

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. Molecular docking studies have been used to understand the binding modes of phenylpiperazine derivatives to targets like the DNA-Topo II complex and the minor groove of DNA, providing insights into their potential anticancer mechanisms. mdpi.com Similar studies have been performed for piperazine derivatives targeting butyrylcholinesterase, an enzyme implicated in Alzheimer's disease. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This approach is used to screen virtual libraries of compounds to identify those that fit the pharmacophore and are therefore likely to be active. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. These simulations can reveal crucial information about the stability of the ligand-receptor complex and the key amino acid residues involved in binding. nih.govmdpi.com

The integration of these computational methods with experimental validation allows for a more rational and efficient drug design process. For example, compounds identified through virtual screening can be synthesized and then tested in vitro and in vivo to confirm their activity. This iterative cycle of design, synthesis, and testing is a powerful strategy for developing new therapeutic agents.

Discovery of Undiscovered Biological Activities for the Compound and its Derivatives

While initially explored for their analgesic properties, ongoing research has begun to uncover a broader spectrum of biological activities for this compound and its derivatives, highlighting the therapeutic potential of this chemical scaffold in other disease areas.

Dual Serotonin/Noradrenaline Reuptake Inhibition: A novel series of N-(1,2-diphenylethyl)piperazines has been identified as dual inhibitors of serotonin and noradrenaline reuptake. nih.gov This dual mechanism of action is a hallmark of several effective antidepressant medications, suggesting a potential new application for these compounds in the treatment of depression and other mood disorders.

Dopamine Receptor Modulation: Certain phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the dopamine D3 receptor over the D2 receptor. nih.gov This selectivity is of significant interest for the development of treatments for conditions like Parkinson's disease-related dyskinesia and substance abuse, where D3 receptor modulation is a key therapeutic strategy.

Potential in Alzheimer's Disease: Emerging evidence suggests that piperazine-based compounds may have a role in combating Alzheimer's disease. Novel piperazine derivatives have been shown to inhibit the aggregation of both amyloid-β and tau-derived peptides, two of the primary pathological hallmarks of the disease. nih.gov Furthermore, some of these compounds have demonstrated neuroprotective properties in cell-based assays and increased the viability of flies expressing human tau protein. nih.gov

Sigma Receptor Agonism: A screening campaign of a library of piperidine/piperazine-based compounds led to the discovery of a potent agonist for the sigma-1 receptor (S1R). nih.gov S1R is implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.

Serotonin Receptor Activity: Beyond monoamine transporters, derivatives of this scaffold have shown activity at various serotonin receptors. For instance, 1-(2-diphenyl)piperazine (also known as RA-7) is a potent and selective antagonist of the 5-HT7 receptor. medchemexpress.com The 5-HT1A receptor is another target of interest for piperazine derivatives, with some compounds showing high affinity for this receptor, which is implicated in anxiety and depression. mdpi.com

This expanding pharmacological profile underscores the versatility of the this compound core structure and suggests that further exploration will likely unveil additional, previously undiscovered biological activities, opening up new therapeutic possibilities.

Q & A

What are the established synthetic routes for 1-(1,2-diphenylethyl)piperazine and its derivatives?

Methodological Answer: